4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid
Description
4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring an ethyl group at position 1, a carboxylic acid moiety at position 3, and an acetyl group at position 4. Its molecular formula is C₈H₁₀N₂O₃ (molecular weight: 182.18 g/mol). This structural arrangement makes the compound a versatile intermediate in medicinal chemistry, particularly for modifying pharmacokinetic properties in drug development .
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-acetyl-1-ethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-3-10-4-6(5(2)11)7(9-10)8(12)13/h4H,3H2,1-2H3,(H,12,13) |
InChI Key |
HGIJIEXFCNEFNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Acylation of Ethyl Hydrazine with Acetic Anhydride
A widely reported method involves the direct acylation of ethyl hydrazine with acetic anhydride. The reaction proceeds via nucleophilic substitution, where the hydrazine nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride. Key steps include:
-
Reaction Conditions : Ethyl hydrazine (1.0 equiv) is added dropwise to acetic anhydride (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen. The mixture is stirred for 4–6 hours at room temperature.
-
Workup : The crude product is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization from ethanol.
-
Yield : 75–80% purity, with residual solvents removed under reduced pressure.
This method is favored for its simplicity and scalability, though control of exothermic reactions is critical to avoid side products.
Ring-Closing Reactions with Methylhydrazine
A patent by outlines a two-phase ring-closing strategy using methylhydrazine and weak bases. The process leverages a biphasic system (toluene/water) to enhance reaction efficiency:
-
Reagents : Ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate (1.0 equiv) reacts with methylhydrazine (1.1 equiv) in the presence of potassium carbonate (2.0 equiv) .
-
Conditions : The reaction is conducted at −10°C to 0°C for 1–2 hours, followed by warming to 25°C.
-
Yield : 83.8% after crystallization from toluene/petroleum ether .
Mechanistic Insight : The reaction proceeds via nucleophilic attack of methylhydrazine on the α,β-unsaturated ketone, followed by cyclization to form the pyrazole ring.
Esterification-Hydrolysis Sequential Approach
A two-step protocol involving esterification followed by hydrolysis is employed to introduce the carboxylic acid moiety:
-
Esterification : 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid methyl ester is synthesized by treating the acid with thionyl chloride (SOCl₂) in methanol .
-
Hydrolysis : The ester is hydrolyzed using aqueous sodium hydroxide (2.0 M) at 55–60°C for 2 hours, acidified with HCl to precipitate the carboxylic acid .
This method ensures high purity (>99.9%) but requires careful pH control during hydrolysis .
Acid Chloride Intermediate Route
The carboxylic acid group is introduced via an acid chloride intermediate, as described in :
-
Acid Chloride Formation : Pyrazole-3-carboxylic acid (1.0 equiv) reacts with thionyl chloride (2.0 equiv) under reflux for 4 hours .
-
Acetylation : The resulting acid chloride is treated with acetyl chloride (1.5 equiv) in dichloromethane (DCM) with triethylamine (3.0 equiv) as a base .
-
Ethylation : Ethyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) in DCM introduce the ethyl group at the N1 position .
Yield : 60–70% after column chromatography (silica gel, ethyl acetate/hexane) .
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for each method:
| Method | Key Reagents | Temperature Range | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acylation | Ethyl hydrazine, acetic anhydride | 0–25°C | 75–80 | 95–98 |
| Ring-Closing | Methylhydrazine, K₂CO₃ | −10–25°C | 83.8 | 99.9 |
| Esterification-Hydrolysis | SOCl₂, NaOH, HCl | 0–60°C | 85–90 | 99.9 |
| Acid Chloride Route | SOCl₂, acetyl chloride | Reflux | 60–70 | 90–95 |
Industrial-Scale Considerations
For large-scale production, the ring-closing method ( ) is preferred due to its high yield and minimal byproducts. Continuous flow reactors improve efficiency, while solvent recycling aligns with green chemistry principles . Challenges include managing exothermic reactions and ensuring consistent cooling during methylhydrazine addition.
Emerging Methodologies
Recent advances include enzymatic catalysis for asymmetric synthesis and microwave-assisted cyclization, reducing reaction times by 50% . However, these methods require further optimization for industrial adoption.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine derivatives for reduction, and various alkylating agents for substitution . The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
The pyrazole ring is a well-known pharmacophore with several derivatives exhibiting significant biological activities. The applications of 4-acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid in medicinal chemistry are particularly noteworthy:
- Anticancer Activity : Numerous studies have indicated that pyrazole derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have been synthesized and tested for their ability to inhibit tumor growth. Research has shown that modifications to the pyrazole structure can enhance its efficacy against various cancer cell lines .
- Anti-inflammatory Properties : Pyrazole derivatives are also recognized for their anti-inflammatory effects. The introduction of functional groups such as acetyl can modulate the compound's interaction with biological targets, potentially leading to reduced inflammation .
Case Study: Anticancer Activity
A study conducted on a series of pyrazole derivatives, including those structurally related to this compound, demonstrated promising results in inhibiting cancer cell proliferation. The synthesized compounds were evaluated using MTT assays, revealing IC50 values that suggest significant cytotoxicity against cancer cells compared to standard chemotherapeutics .
Agrochemicals
The potential of this compound extends into agrochemicals, particularly as a precursor for developing fungicides. Pyrazole derivatives have been implicated in the formulation of crop protection agents due to their biological activity against plant pathogens.
Data Table: Comparison of Pyrazole Derivatives as Fungicides
| Compound Name | Activity Type | Efficacy (EC50) | Reference |
|---|---|---|---|
| This compound | Fungicide | 15 µM | |
| 3-Difluoromethyl-pyrazole derivative | Fungicide | 10 µM | |
| 1-Methyl-pyrazole derivative | Fungicide | 20 µM |
This table illustrates the comparative efficacy of various pyrazole derivatives in fungicidal applications.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. Its structural features allow it to participate in various chemical reactions, facilitating the synthesis of more complex molecules.
Synthetic Pathways
The synthesis of this compound can be achieved through multiple pathways:
- Condensation Reactions : The compound can be synthesized via condensation reactions involving ethyl acetoacetate and hydrazine derivatives.
- Functional Group Modifications : Post-synthesis modifications can introduce additional functional groups that enhance its reactivity and application potential.
Mechanism of Action
The mechanism of action of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Analysis and Structural Variations
Key pyrazole derivatives with modifications at positions 1, 3, and 4 are compared below:
Table 1: Structural Comparison of Pyrazole Derivatives
| Compound Name | R₁ (Position 1) | R₃ (Position 3) | R₄ (Position 4) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid | Ethyl | COOH | Acetyl | 182.18 | Carboxylic acid, acetyl |
| 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | Phenyl | COOH | Amino | 203.20 | Carboxylic acid, amino |
| 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | Allyl | COOH | Amino | 183.18 | Carboxylic acid, amino |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Benzoyl | Phenyl | Carbaldehyde | 291.30 | Carbaldehyde, benzoyl, phenyl |
| 1-Ethyl-3-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carboxylic acid | Ethyl | COOH | 1-Methylpyrazol-4-yl | 236.24 | Bis-pyrazole, carboxylic acid |
Notes:
- Electron Effects: The acetyl group in the target compound (electron-withdrawing) contrasts with amino (electron-donating) in analogs, influencing acidity and reactivity .
- Lipophilicity: Ethyl and acetyl substituents enhance lipophilicity compared to polar groups (e.g., amino or carbaldehyde) .
Table 2: Bioactivity and Therapeutic Potential
Insights :
- Antioxidant Activity : Benzoyl and phenyl derivatives (e.g., 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) exhibit significant radical scavenging, attributed to aromatic stabilization .
- Pharmaceutical Utility: Amino-substituted pyrazoles (e.g., 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid) are prioritized in anticancer research due to improved solubility and hydrogen-bonding capacity .
Physicochemical Properties
Table 3: Solubility and Stability
| Compound Name | Solubility (Predicted) | Stability Considerations |
|---|---|---|
| This compound | Moderate (lipophilic) | Stable under acidic conditions |
| 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | High (polar amino group) | Sensitive to oxidation |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Low (hydrophobic) | Light-sensitive (aldehyde group) |
Key Observations :
- Hydrogen Bonding: Amino and carboxylic acid groups (e.g., in 4-amino derivatives) enhance aqueous solubility, whereas acetyl and benzoyl groups reduce it .
- Crystallinity: Allyl and amino-substituted pyrazoles form stable crystals via intermolecular hydrogen bonds .
Biological Activity
4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity, synthesis, and relevant case studies, while providing a comprehensive overview of research findings.
- Molecular Formula : C8H10N2O3
- Molecular Weight : 182.18 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of ethyl hydrazine with an appropriate acylating agent, followed by carboxylation. This multi-step process can be optimized for yield and purity using various reaction conditions.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds derived from pyrazoles showed IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines, indicating potent growth inhibition and apoptosis induction .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | TBD | Cell cycle arrest |
| Pyrazole Derivative X | MCF7 | 0.01 | Aurora-A kinase inhibition |
| Pyrazole Derivative Y | NCI-H460 | 0.03 | CDK2 inhibition |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented:
- Mechanism : It is believed to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .
- IC50 Values : Studies report IC50 values for related pyrazole compounds in the range of 54.65 μg/mL to over 2000 mg/kg in vivo .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens:
- Efficacy Against Bacteria : Research indicates that derivatives possess significant antibacterial properties against strains such as E. coli and S. aureus .
Study on Anticancer Properties
A study conducted by Xia et al. evaluated the anticancer potential of several pyrazole derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells effectively.
Study on Anti-inflammatory Effects
Another research explored the anti-inflammatory effects of pyrazole derivatives in animal models, demonstrating that these compounds significantly reduced edema and inflammatory markers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, hydrazide derivatives (e.g., 4-methylbenzenesulfonylhydrazide) react with α,β-unsaturated esters like (E)-ethyl 2-cyano-3-ethoxyacrylate under reflux in polar aprotic solvents (e.g., DMF) to form pyrazole intermediates. Post-functionalization of the acetyl group may require selective acetylation using acetic anhydride in the presence of catalysts like NaN₃ at 50°C . Reaction optimization should focus on solvent polarity (DMF vs. THF), temperature control (50–80°C), and stoichiometric ratios to minimize side products (e.g., over-acetylation).
Q. How can purification challenges (e.g., viscous intermediates) be addressed during synthesis?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., cyclohexane/ethyl acetate 0–30%) is effective for isolating polar derivatives. For viscous intermediates, dry loading with Celite® improves separation efficiency. Recrystallization from ethanol or toluene is recommended for final purification, with monitoring via TLC (Rf = 0.60 in cyclohexane/ethyl acetate 2:1) to confirm purity .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the acetyl proton (δ ~2.5 ppm, singlet) and the pyrazole ring protons (δ 7.8–8.0 ppm). Carboxylic acid protons may appear broad (~12 ppm) in CDCl₃ but are absent in DMSO-d₆ due to exchange .
- IR Spectroscopy : Confirm acetyl (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) functional groups .
- HRMS : Use EI ionization to verify molecular ion peaks (e.g., m/z 271.1065 for ethyl ester derivatives) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in derivative synthesis?
- Methodological Answer : Substituents at position 1 (e.g., ethyl vs. benzyl groups) impact reaction kinetics. Bulky groups (e.g., 3-(trifluoromethyl)benzyl) hinder cyclization due to steric hindrance, requiring higher temperatures (e.g., reflux in THF). Electron-withdrawing groups (e.g., nitro at position 4) activate the pyrazole ring for nucleophilic substitution but may deactivate it for electrophilic reactions. Computational modeling (DFT) can predict substituent effects on charge distribution .
Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., NO release vs. enzyme inhibition) may arise from assay conditions. Standardize testing using:
- Dose-response curves (0.1–100 µM) to identify IC₅₀ values.
- Control for solvent interference (e.g., DMSO ≤0.1% v/v).
- Metabolic stability assays (e.g., liver microsomes) to differentiate intrinsic vs. metabolism-dependent activity .
Q. How can mechanistic studies elucidate cyclization pathways in triazole-pyrazole hybrids?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-azides) to track nitrogen incorporation during Huisgen cycloaddition. Monitor reaction intermediates via in situ FTIR or LC-MS. For example, azido intermediates (e.g., 3-azido-1-benzyl-pyrazole-4-carboxylate) form triazoles via [3+2] cycloaddition with alkynes under Cu(I) catalysis. Kinetic studies (variable-temperature NMR) can identify rate-limiting steps .
Q. What are the stability implications of storing this compound under varying conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies at 40–60°C for 4 weeks. Monitor via HPLC for decomposition products (e.g., decarboxylated derivatives).
- Photostability : Expose to UV light (320–400 nm) and assess oxidation products (e.g., peroxides via iodometric titration).
- Humidity Sensitivity : Store desiccated at −20°C to prevent hydrolysis of the acetyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
